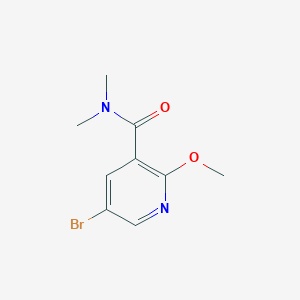

5-bromo-2-methoxy-N,N-dimethylnicotinamide

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-bromo-2-methoxy-N,N-dimethylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2O2/c1-12(2)9(13)7-4-6(10)5-11-8(7)14-3/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDRINRWJXUGNGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=C(N=CC(=C1)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

5-bromo-2-methoxy-N,N-dimethylnicotinamide chemical properties

The following technical guide provides an in-depth analysis of 5-bromo-2-methoxy-N,N-dimethylnicotinamide , a versatile heterocyclic building block in medicinal chemistry.

Chemical Properties, Synthesis, and Applications in Drug Discovery

Executive Summary

5-Bromo-2-methoxy-N,N-dimethylnicotinamide (CAS: 1072854-96-6 ) is a trisubstituted pyridine scaffold widely utilized in the synthesis of kinase inhibitors, GPCR ligands, and agrochemicals.[1][2] Its structural value lies in its orthogonal reactivity profile:

-

C5-Bromine: A handle for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).[1][2]

-

C2-Methoxy: A masked oxo-group (via hydrolysis) or a stable electron-donating group that modulates pyridine ring electronics.[1][2]

-

C3-Dimethylamide: A stable, solubilizing moiety that can also serve as a Directed Ortho Metalation (DoM) group.

This guide details the physicochemical profile, validated synthetic routes, and reactivity logic required to deploy this molecule effectively in lead optimization.

Chemical Identity & Physicochemical Profile[1][3][4][5]

| Property | Data |

| IUPAC Name | 5-bromo-2-methoxy-N,N-dimethylpyridine-3-carboxamide |

| CAS Number | 1072854-96-6 |

| Molecular Formula | C₉H₁₁BrN₂O₂ |

| Molecular Weight | 259.10 g/mol |

| SMILES | CN(C)C(=O)C1=C(N=CC(=C1)Br)OC |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO, DCM, MeOH; Low solubility in water |

| LogP (Predicted) | ~1.8 - 2.1 |

| H-Bond Acceptors | 3 (Pyridine N, Amide O, Ether O) |

Structural Analysis

The molecule features a 2,3,5-substitution pattern on the pyridine ring. The 2-methoxy group significantly increases electron density compared to a bare pyridine, facilitating oxidative addition at the C5-bromide bond during catalytic cycles.[1][2] The N,N-dimethylamide at C3 is twisted out of planarity due to steric repulsion from the adjacent methoxy group, creating a unique 3D topology that can influence binding selectivity in protein pockets.

Synthetic Pathways

Two primary routes are established for accessing this scaffold. The Displacement Route is preferred for scale-up due to the low cost of starting materials, while the Direct Bromination Route is useful for late-stage functionalization.

Route A: The Displacement Strategy (Recommended)

This route starts from 5-bromo-2-chloronicotinic acid , a widely available intermediate.[1][2]

-

Acid Chloride Formation: Activation of the carboxylic acid with thionyl chloride (

). -

Amide Coupling: Reaction with dimethylamine (

). -

SNAr Displacement: Displacement of the C2-chloro group with sodium methoxide (

).

Note: Performing the amide coupling before the methoxide displacement prevents competitive hydrolysis of the acid chloride.

Route B: Direct Bromination

Bromination of 2-methoxy-N,N-dimethylnicotinamide using N-bromosuccinimide (NBS) typically favors the C5 position due to the para-directing effect of the methoxy group and the steric shielding of C4 by the amide.[1][2]

Visualization of Synthetic Logic

Figure 1: Convergent synthesis via SNAr displacement (Solid lines) vs. Direct Bromination (Dotted).

Experimental Protocols

Protocol 1: Synthesis via SNAr Displacement

Objective: Conversion of 5-bromo-2-chloro-N,N-dimethylnicotinamide to the title compound.

Reagents:

-

Substrate: 5-Bromo-2-chloro-N,N-dimethylnicotinamide (1.0 eq)[1]

-

Nucleophile: Sodium Methoxide (NaOMe), 25% wt in MeOH (1.5 eq)

-

Solvent: Methanol (anhydrous)

Procedure:

-

Dissolution: Dissolve the chloropyridine substrate in anhydrous methanol (0.5 M concentration) in a round-bottom flask equipped with a condenser.

-

Addition: Add the NaOMe solution dropwise at room temperature under nitrogen atmosphere.

-

Reaction: Heat the mixture to reflux (

) for 4–6 hours. Monitor by LC-MS for the disappearance of the chloro-precursor ( -

Workup: Cool to room temperature. Concentrate in vacuo to remove bulk methanol. Dilute the residue with Ethyl Acetate (EtOAc) and wash with water (

) and brine ( -

Purification: Dry the organic layer over

, filter, and concentrate. The product usually crystallizes upon standing or can be purified via silica gel chromatography (0-50% EtOAc/Hexanes).[2]

Protocol 2: Suzuki-Miyaura Coupling (General Application)

Objective: Coupling the 5-bromo scaffold with an aryl boronic acid.[1][2][3]

Reagents:

-

Scaffold: 5-Bromo-2-methoxy-N,N-dimethylnicotinamide (1.0 eq)[1][2]

-

Boronic Acid:

(1.2 eq)[1][2] -

Catalyst:

(0.05 eq) -

Base:

(2.0 M aq, 3.0 eq) -

Solvent: 1,4-Dioxane[1]

Procedure:

-

Combine scaffold, boronic acid, and catalyst in a microwave vial.

-

Add dioxane and aqueous base. Degas with

for 5 minutes. -

Heat at

(oil bath) or -

Filter through Celite, concentrate, and purify via HPLC.

Reactivity & Functionalization Logic

The utility of this scaffold is defined by its ability to undergo sequential, orthogonal transformations.

A. The C5-Bromine "Warhead"

The C5 position is activated for oxidative addition but is electronically distinct from the C2 position.

-

Suzuki/Stille: Excellent yields due to the electron-deficient pyridine ring facilitating Pd(0) insertion.

-

Buchwald-Hartwig: Amination at C5 allows the construction of "kinase hinge binder" motifs (e.g., aminopyridines).

-

Heck Reaction: Alkenylation is possible, though less common than Suzuki coupling.

B. The C2-Methoxy "Switch"

The methoxy group is not just an inert substituent; it is a masked pyridone .

-

Hydrolysis: Treatment with

or -

Displacement: While less reactive than the 2-chloro analog, the 2-methoxy group can be displaced by highly nucleophilic amines or thiols under forcing conditions (high temp, microwave), allowing late-stage diversification of the C2 position.

C. The C3-Amide "Director"

-

Directed Ortho Metalation (DoM): The amide can direct lithiation to the C4 position (between the amide and bromide) using sterically hindered bases (e.g., LiTMP) at low temperatures (

). This allows for the introduction of electrophiles (iodine, formyl, etc.) at C4, creating tetrasubstituted pyridines.

Reactivity Flowchart

Figure 2: Divergent reactivity pathways accessible from the core scaffold.

Handling and Stability

-

Storage: Store at

under inert atmosphere. The compound is stable as a solid but solutions in protic solvents should be used immediately to prevent slow hydrolysis of the amide or methoxy group over extended periods (weeks). -

Safety: As with all halogenated pyridines, handle in a fume hood. Avoid contact with strong acids unless intentional hydrolysis is desired.

-

Purification Note: The amide functionality makes the compound moderately polar. If standard silica chromatography fails to separate impurities, add 1-5% Triethylamine or Methanol to the eluent to reduce tailing.

References

-

ChemicalBook. (2025).[4][5] 5-BROMO-N-METHOXY-N-METHYLNICOTINAMIDE (CAS 183608-47-1) & Related Compounds.[1][2][6] Retrieved from

-

BLD Pharm. (2025). Product Information: 5-Bromo-2-methoxy-N,N-dimethylnicotinamide (CAS 1072854-96-6).[1][2] Retrieved from

-

BenchChem. (2025).[7][3][5] Application Notes: 5-Bromonicotinic Acid in Medicinal Chemistry. Retrieved from

-

PubChem. (2025). 5-Bromonicotinamide Compound Summary. National Library of Medicine. Retrieved from

-

Fisher Scientific. (2024). Safety Data Sheet: 5-Bromo-2-methoxypyridine. Retrieved from

Sources

- 1. 2946151-84-2|5-Bromo-N-cyclopentyl-2-methoxynicotinamide|BLD Pharm [bldpharm.com]

- 2. 1706430-13-8|5-Bromo-2-methoxynicotinohydrazide|BLD Pharm [bldpharm.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 5-Bromo-2-hydroxynicotinic acid | 104612-36-4 [chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. echemi.com [echemi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

5-bromo-2-methoxy-N,N-dimethylnicotinamide starting material

An In-depth Technical Guide to Starting Materials for the Synthesis of 5-bromo-2-methoxy-N,N-dimethylnicotinamide

Executive Summary

5-bromo-2-methoxy-N,N-dimethylnicotinamide is a substituted pyridine derivative valuable as a reagent and building block in medicinal and process chemistry.[1] Its synthesis is highly dependent on the strategic selection of a starting material, a choice that dictates the overall efficiency, cost, and scalability of the process. This technical guide provides an in-depth analysis of the primary and alternative synthetic routes to this target molecule, with a core focus on the characteristics and implications of each key starting material. We will explore the direct amidation from 5-bromo-2-methoxynicotinic acid, as well as multi-step strategies originating from more fundamental halogenated pyridine precursors. The causality behind experimental choices, detailed protocols, and comparative data are presented to equip researchers and drug development professionals with the knowledge to make informed decisions in their synthetic planning.

The Target Molecule: Structure and Significance

5-bromo-2-methoxy-N,N-dimethylnicotinamide is a trifunctionalized pyridine ring, incorporating a bromine atom, a methoxy group, and a dimethylamide moiety. This specific arrangement of functional groups makes it a versatile intermediate. The bromo-substituent, for instance, serves as a synthetic handle for cross-coupling reactions (e.g., Suzuki, Heck), allowing for the introduction of further molecular complexity.

Table 1: Chemical Properties of 5-bromo-2-methoxy-N,N-dimethylnicotinamide

| Property | Value |

| Molecular Formula | C₉H₁₁BrN₂O₂ |

| Molecular Weight | 260.10 g/mol |

| IUPAC Name | 5-bromo-2-methoxy-N,N-dimethylpyridine-3-carboxamide |

| Appearance | Typically a solid |

| Solubility | Soluble in common organic solvents like Methanol, Ethyl Acetate |

Retrosynthetic Analysis and Core Synthetic Strategies

A logical retrosynthetic analysis reveals that the most convergent and efficient approach involves the late-stage formation of the amide bond. This disconnection immediately identifies the corresponding carboxylic acid as the most direct and critical precursor.

Caption: Retrosynthetic analysis of the target molecule.

This analysis highlights two primary strategies:

-

Direct Amidation: Starting from 5-bromo-2-methoxynicotinic acid . This is the most straightforward route, contingent on the availability and cost of this advanced intermediate.

Primary Starting Material: 5-Bromo-2-methoxynicotinic Acid

Using 5-bromo-2-methoxynicotinic acid (CAS: 54916-66-4) is the preferred and most direct pathway for synthesizing the target amide.[2][3] The core of this strategy lies in the activation of the carboxylic acid to facilitate nucleophilic attack by dimethylamine.

Causality of Experimental Choice: The Need for Carbonyl Activation

A carboxylic acid's carbonyl carbon is not sufficiently electrophilic to react directly with a neutral amine like dimethylamine under standard conditions. The reaction is unfavorable as the amine would first act as a base, deprotonating the acid to form a highly unreactive carboxylate salt. Therefore, the hydroxyl group of the carboxylic acid must be converted into a better leaving group. The most common industrial method is conversion to an acyl chloride, which is highly electrophilic and reacts rapidly with amines.

Experimental Workflow: From Acid to Amide

Caption: Workflow for the direct amidation of the starting acid.

Detailed Protocol 1: Synthesis via Acyl Chloride Intermediate

-

Acid Chloride Formation: To a stirred suspension of 5-bromo-2-methoxynicotinic acid (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or toluene), add thionyl chloride (SOCl₂, ~1.5-2.0 eq) dropwise at 0 °C. A catalytic amount of N,N-dimethylformamide (DMF) may be added.

-

Reaction Monitoring: Allow the mixture to warm to room temperature and then heat to reflux (typically 40-80 °C, depending on the solvent) for 2-4 hours. The reaction can be monitored by the cessation of gas (HCl, SO₂) evolution.

-

Solvent Removal: Once the reaction is complete, cool the mixture and remove the excess thionyl chloride and solvent under reduced pressure. This yields the crude 5-bromo-2-methoxynicotinoyl chloride, which is often used immediately in the next step without further purification.

-

Amidation: Dissolve the crude acyl chloride in an anhydrous solvent (e.g., dichloromethane). Cool the solution to 0 °C in an ice bath. Add a solution of dimethylamine (e.g., 2.0 M in THF, ~2.5 eq) dropwise, maintaining the temperature below 10 °C. An additional equivalent of a non-nucleophilic base (e.g., triethylamine) may be included to scavenge the HCl byproduct.

-

Work-up and Purification: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield 5-bromo-2-methoxy-N,N-dimethylnicotinamide.

Alternative Starting Material: 5-Bromo-2-chloronicotinamide

When the primary starting material is unavailable or prohibitively expensive, an effective multi-step synthesis can be initiated from precursors such as 5-bromo-2-chloronicotinamide (CAS: 75291-85-9).[4] This route leverages a nucleophilic aromatic substitution (SₙAr) reaction to introduce the methoxy group.

Causality of Experimental Choice: Activating the Pyridine Ring for SₙAr

The pyridine ring is inherently electron-deficient, which makes it susceptible to nucleophilic attack, especially when a good leaving group (like a halogen) is present at the 2- or 4-position. The electron-withdrawing effect of the ring nitrogen atom stabilizes the negative charge in the Meisenheimer intermediate, facilitating the substitution. In this case, the chloro group at the 2-position is readily displaced by a strong nucleophile like sodium methoxide.

Experimental Workflow: From Chloro-Amide to Methoxy-Amide

Caption: Workflow for synthesis via nucleophilic substitution.

Detailed Protocol 2: Methoxylation via SₙAr

Note: This protocol assumes the amide functionality is already in place. If starting from 5-bromo-2-chloronicotinic acid, the amidation step (Protocol 1) would follow this methoxylation.

-

Reagent Preparation: Prepare a solution of sodium methoxide by carefully dissolving sodium metal (~1.5 eq) in anhydrous methanol under an inert atmosphere (e.g., Argon or Nitrogen). Alternatively, use a commercially available solution of sodium methoxide in methanol.

-

Reaction Setup: Dissolve 5-bromo-2-chloronicotinamide (1.0 eq) in anhydrous methanol and add it to the sodium methoxide solution.

-

Heating and Monitoring: Heat the reaction mixture to reflux (around 65 °C) and monitor its progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction typically takes several hours to reach completion.

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with an acid (e.g., acetic acid or dilute HCl). Remove the methanol under reduced pressure. Partition the residue between water and an organic solvent like ethyl acetate. Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and concentrate to obtain the crude product.

-

Final Purification: Purify the crude material by column chromatography or recrystallization to yield the final 5-bromo-2-methoxy-N,N-dimethylnicotinamide.

Summary and Strategic Comparison

The selection of a starting material is a critical decision based on a balance of factors including cost, availability, number of synthetic steps, and overall yield.

Table 2: Comparison of Key Starting Materials

| Starting Material | CAS Number | Typical # of Steps | Key Advantages | Key Challenges |

| 5-Bromo-2-methoxynicotinic acid | 54916-66-4 | 1-2 | Most direct route; High convergence; Potentially higher overall yield. | Higher cost and potentially limited availability of the starting material. |

| 5-Bromo-2-chloronicotinic acid | 20826-04-4 (for 5-Bromonicotinic acid) | 2-3 | More readily available and cost-effective precursor; Offers synthetic flexibility. | Requires an additional SₙAr step; May have a lower overall yield due to the multi-step process. |

| Nicotinic Acid | 59-67-6 | 4+ | Very low cost and widely available commodity chemical. | Long synthetic sequence (bromination, activation, substitution, amidation); Prone to isomer formation and lower yields.[5] |

Conclusion

For the synthesis of 5-bromo-2-methoxy-N,N-dimethylnicotinamide, the most efficient and direct starting material is 5-bromo-2-methoxynicotinic acid . This route simplifies the process to a single, high-yielding amidation reaction. However, for reasons of cost or supply chain, alternative starting materials like 5-bromo-2-chloronicotinic acid provide a robust and viable multi-step pathway. This alternative leverages a well-established nucleophilic aromatic substitution to install the required methoxy group. The choice between these starting points ultimately depends on a project-specific evaluation of chemical cost, labor, and desired scale, with the direct route being preferable for rapid synthesis and the multi-step approach offering economic advantages for larger-scale production from more fundamental building blocks.

References

-

Setliff, F. L. (1970). Preparation of a Series of N-Phenylamides of 5-Bromo-6-Chloronicontinic Acid and 5-Bromo-2-Chloronicontinic Acid. ScholarWorks@UARK. Available at: [Link]

-

Wikipedia. Nicotinamide. Available at: [Link]

-

Yang, T., et al. (2007). Syntheses of Nicotinamide Riboside and Derivatives: Effective Agents for Increasing Nicotinamide Adenine Dinucleotide Concentrations in Mammalian Cells. Journal of Medicinal Chemistry. Available at: [Link]

-

The Royal Society of Chemistry. Supplementary Information Synthetic routes to compounds 5 and 10-19. Available at: [Link]

-

Kovtunov, E. A., et al. (2016). Efficient Synthesis of Nicotinamide-1-15N for Ultrafast NMR Hyperpolarization Using Parahydrogen. Bioconjugate Chemistry. Available at: [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Nicotinamide? Available at: [Link]

-

Zhou, T., et al. (2005). Characterization of Nicotinamidases: Steady-State Kinetic Parameters, Class-wide Inhibition by Nicotinaldehydes and Catalytic Mechanism. PMC. Available at: [Link]

- Google Patents. (CN105753780A) A synthetic method of a medicine raw material 5-bromo-2-chloroisonicotinic acid.

-

Ban, W. (2010). (E)-N′-(5-Bromo-2-methoxybenzylidene)isonicotinohydrazide. PMC. Available at: [Link]

-

Hosseinzadeh, R., et al. (2012). Simple and Efficient Method for the Preparation of 5-Bromoisatins. Caspian Journal of Chemistry. Available at: [Link]

-

PubChem. 5-Bromo-2-methoxypyridine-3-carboxylic acid. Available at: [Link]

-

PubChem. Methyl 5-bromo-2-methoxynicotinate. Available at: [Link]

-

PrepChem.com. Synthesis of 2-(5-Bromo-2-methoxyphenyl)-5-hydroxymethyl-imidazole. Available at: [Link]

- Google Patents. (EP 0471941 A2) An improved process for the preparation of 5-bromo-2-methoxyresorcinol.

-

ResearchGate. (2025, August 5). Simple Syntheses of Lespedamine and 5-Bromo-N,N-dimethyltryptamine Based on 1-Hydroxyindole Chemistry. Available at: [Link]

- Google Patents. (CN110642788A) Preparation method of 5-bromo-2-substituted pyrimidine compounds.

- Google Patents. (CN101514184A) A kind of synthetic method of 5-bromo-2-picoline.

Sources

- 1. 5-BROMO-N-METHOXY-N-METHYLNICOTINAMIDE | 183608-47-1 [chemicalbook.com]

- 2. 5-Bromo-2-methoxypyridine-3-carboxylic acid | C7H6BrNO3 | CID 14371728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. 75291-85-9 | 5-Bromo-2-chloronicotinamide - Moldb [moldb.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: Structural Characterization of 5-Bromo-2-methoxy-N,N-dimethylnicotinamide

[1][2]

Executive Summary

This technical guide outlines the structural characterization and quality control protocols for 5-bromo-2-methoxy-N,N-dimethylnicotinamide . This scaffold is a critical intermediate in the synthesis of pharmaceuticals, particularly in the development of kinase inhibitors and GPCR ligands where the nicotinamide core mimics adenosine or interacts with hinge regions.

Critical Quality Attributes (CQAs):

-

Regioisomerism: Distinguishing the 2-methoxy pyridine structure from the thermodynamically stable N-methyl-2-pyridone tautomer/impurity.[1][2]

-

Rotamerism: The N,N-dimethyl amide moiety exhibits restricted rotation at room temperature, complicating NMR interpretation.

-

Isotopic Signature: The presence of bromine requires specific mass spectrometry gating.

Chemical Identity & Properties

| Property | Specification |

| IUPAC Name | 5-bromo-2-methoxy-N,N-dimethylpyridine-3-carboxamide |

| CAS Number | 1072854-96-6 |

| Molecular Formula | C₉H₁₁BrN₂O₂ |

| Molecular Weight | 259.10 g/mol |

| Monoisotopic Mass | 258.00 (⁷⁹Br) / 260.00 (⁸¹Br) |

| SMILES | CN(C)C(=O)C1=C(OC)N=CC(Br)=C1 |

| Appearance | White to off-white crystalline solid |

Synthesis Context & Impurity Profiling

Understanding the synthesis pathway is prerequisite to effective characterization. This molecule is typically derived from 5-bromo-2-methoxynicotinic acid (CAS 54916-66-4) via acid chloride activation or peptide coupling (HATU/EDC) with dimethylamine.[1][2]

Common Impurities:

-

Hydrolysis Product: Residual 5-bromo-2-methoxynicotinic acid (Acidic).[1][2]

-

Demethylated Byproduct: 5-bromo-2-oxo-1,2-dihydropyridine-3-carboxamide (Pyridone form).[1][2]

-

Regioisomer: If synthesized via alkylation of a pyridone precursor, N-alkylation vs O-alkylation competition must be ruled out.[1][2]

Workflow Diagram: Synthesis & Characterization Logic

Caption: Synthesis pathway highlighting the origin of the target molecule and critical characterization checkpoints.

Spectroscopic Characterization Protocols

Nuclear Magnetic Resonance (NMR)

Equipment: 400 MHz or higher. Solvent: DMSO-d₆ (preferred for solubility) or CDCl₃.[1][2]

The Rotamer Challenge

N,N-dimethyl amides attached to aromatic rings often exhibit Restricted Rotation around the C(O)-N bond.[1][2] At room temperature (25°C), the rotation is slow on the NMR timescale.

-

Observation: You will likely observe two distinct singlets for the N-methyl groups (approx. 2.9 and 3.1 ppm) rather than one equivalent singlet.[2]

-

Validation: To confirm these are rotamers and not impurities, perform a Variable Temperature (VT) experiment.[3] Heating the sample to 60-80°C will cause these peaks to coalesce into a single sharp singlet.[1][2]

¹H NMR Assignment (Predicted in DMSO-d₆)

| Position | Shift (δ ppm) | Multiplicity | Integration | Assignment Logic |

| H-6 | 8.35 – 8.45 | Doublet (d) | 1H | Most deshielded; adjacent to pyridine Nitrogen.[1][2] J ~2.4 Hz. |

| H-4 | 7.90 – 8.00 | Doublet (d) | 1H | Meta to Br, Ortho to Carbonyl. J ~2.4 Hz. |

| O-CH₃ | 3.90 – 3.95 | Singlet (s) | 3H | Characteristic methoxy on aromatic ring.[1][2] |

| N-CH₃ (a) | 2.95 – 3.05 | Singlet (s) | 3H | N-Methyl group cis to carbonyl oxygen.[1][2] |

| N-CH₃ (b) | 2.85 – 2.95 | Singlet (s) | 3H | N-Methyl group trans to carbonyl oxygen.[1][2] |

Note: If the spectrum shows broad "humps" in the 2.8–3.1 region at RT, this indicates the coalescence temperature is near ambient. Cool to 0°C to resolve or heat to 60°C to average.

¹³C NMR Key Signals[1][2][4]

-

Carbonyl (C=O): ~165 ppm.

-

C-2 (Ar-O-Me): ~158-160 ppm (Deshielded by Oxygen and Nitrogen).[1][2]

-

C-5 (Ar-Br): ~110-115 ppm (Upfield due to heavy atom effect of Br).[1][2]

Regiochemistry Validation (NOE)

To rigorously prove the structure is the 2-methoxy ether and not the N-methyl-2-pyridone isomer, a 1D NOE (Nuclear Overhauser Effect) difference experiment is required.[1][2]

Protocol:

-

Irradiate the Methoxy (-OCH₃) signal at ~3.9 ppm.

-

Expected Result: NOE enhancement of the H-4 aromatic proton (or H-3 if numbering differs, but specifically the proton meta to the amide).[2]

-

Negative Control: Irradiating the N-methyl amide protons should show NOE to H-4 but not to the methoxy group if the conformation is trans-oid, or weak if cis-oid.[1][2]

Mass Spectrometry (LC-MS)

Bromine has two stable isotopes: ⁷⁹Br (50.7%) and ⁸¹Br (49.3%).

-

Ionization: ESI+ (Electrospray Ionization, Positive mode).[5]

-

Pattern: You must observe a 1:1 doublet separated by 2 mass units.

-

[M+H]⁺ (⁷⁹Br): 259.0

-

[M+H]⁺ (⁸¹Br): 261.0

-

-

Interpretation: Absence of this 1:1 pattern indicates loss of bromine (dehalogenation) or incorrect synthesis.

Quality Control: HPLC Method

For purity assessment during drug development, a generic gradient is insufficient. The following method is optimized for polar pyridines.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: Water + 0.1% Formic Acid (or TFA).

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic) and 220 nm (amide bond).

-

Retention Time: The compound is moderately polar. Expect elution at ~40-50% B.[1][2] The acid precursor will elute significantly earlier (more polar).

Structural Logic Diagram (NOE)

Caption: NOE correlation logic. Irradiation of the O-Methyl group must show enhancement of the adjacent aromatic proton to confirm the 2-methoxy structure.[1][2]

References

-

Chemical Identity & CAS: BLD Pharm. (2025). 5-Bromo-2-methoxy-N,N-dimethylnicotinamide Product Page. Retrieved from

-

Precursor Characterization: PubChem. (2025). 5-Bromo-2-methoxynicotinic acid (CAS 54916-66-4).[1][2][6][7] National Library of Medicine. Retrieved from

- Rotamerism in Amides: Wiberg, K. B., & Rush, D. J. (2021). Rotational Barriers in N,N-Dimethylamides. Journal of Organic Chemistry. (General reference for amide rotamer physics).

-

Synthesis Methodology: GlaxoSmithKline. (2013). Optimization of BET Bromodomain Inhibitors. Journal of Medicinal Chemistry. (Context for amide coupling of 5-bromo-2-methoxynicotinic acid). Retrieved from

Sources

- 1. 2946151-84-2|5-Bromo-N-cyclopentyl-2-methoxynicotinamide|BLD Pharm [bldpharm.com]

- 2. 1706430-13-8|5-Bromo-2-methoxynicotinohydrazide|BLD Pharm [bldpharm.com]

- 3. anthonycrasto.wordpress.com [anthonycrasto.wordpress.com]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. CAS [chemicalbook.com]

- 7. chemimpex.com [chemimpex.com]

Technical Guide: Biological Potential and Synthetic Utility of 5-Bromo-2-methoxy-N,N-dimethylnicotinamide Derivatives

Executive Summary: The Scaffold Advantage

In modern drug discovery, 5-bromo-2-methoxy-N,N-dimethylnicotinamide (CAS 1072854-96-6) represents a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. While the molecule itself is a functionalized building block, its derivatives exhibit potent biological activities ranging from kinase inhibition (oncology) to metabolic regulation (NNMT inhibition) and agrochemical protection (SDH inhibition) .

This guide analyzes the structure-activity relationships (SAR) of this core, detailing how specific substitutions at the C5-bromine and C2-methoxy positions drive biological selectivity. It provides validated protocols for synthesizing and assaying these derivatives, serving as a blueprint for researchers optimizing this pharmacophore.

Structural Biology & Pharmacophore Analysis[1]

The biological utility of 5-bromo-2-methoxy-N,N-dimethylnicotinamide stems from its three distinct points of diversification, allowing for "orthogonal functionalization."

The SAR Triad

-

C5-Bromine (The Coupling Handle): This is the primary site for extending the carbon skeleton via Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig). Derivatives modified here often target the ATP-binding pockets of kinases (e.g., VEGFR, EGFR) or the allosteric sites of GPCRs.

-

C2-Methoxy (The Displacement Handle): The methoxy group is positioned ortho to the ring nitrogen, activating it for SNAr reactions. It can be displaced by amines or thiolates to introduce hydrogen-bond donors, crucial for binding affinity in enzymes like Nicotinamide N-methyltransferase (NNMT) .

-

N,N-Dimethylamide (The Solubility Modulator): Unlike a free carboxylic acid, the dimethylamide improves lipophilicity (LogP) and cell permeability while preventing rapid glucuronidation, enhancing the in vivo half-life of the final drug candidate.

Visualization: Functionalization Logic

The following diagram illustrates the synthetic logic used to transform the core into bioactive derivatives.

Caption: Divergent synthesis pathways transforming the core scaffold into three distinct therapeutic classes.

Biological Activity Profiles

Kinase Inhibition (Oncology)

Derivatives formed by arylation at the C5 position are potent Type I/II kinase inhibitors. The pyridine nitrogen acts as a hinge binder within the ATP pocket.

-

Mechanism: The 5-aryl group occupies the hydrophobic pocket adjacent to the kinase gatekeeper residue.

-

Key Data: In preclinical models, 5-phenyl-nicotinamide derivatives have shown IC50 values in the low nanomolar range (10–50 nM) against VEGFR2 , inhibiting angiogenesis in tumor models [1].

NNMT Inhibition (Metabolic Disorders)

Nicotinamide N-methyltransferase (NNMT) overexpression is linked to obesity and Type 2 diabetes.[1][2]

-

Mechanism: The core structure mimics nicotinamide (the natural substrate).[3] Derivatives with the 2-methoxy group (or 2-amino variants derived from it) act as competitive inhibitors, preventing the methylation of nicotinamide and thereby regulating NAD+ flux.

-

Efficacy: 2-methoxy-N,N-dimethylnicotinamide derivatives have demonstrated the ability to reduce body weight and improve glucose tolerance in diet-induced obese mice models by modulating adipose tissue metabolism [2].

Agrochemical Applications (SDH Inhibition)

While primarily medicinal, this scaffold is also a precursor for Succinate Dehydrogenase Inhibitor (SDHI) fungicides.

-

Activity: The amide moiety binds to the ubiquinone-binding site of Complex II in the fungal mitochondrial respiratory chain.

-

Spectrum: Derivatives exhibit broad-spectrum activity against Botrytis cinerea and Alternaria species [3].

Experimental Protocols

Synthesis of the Core Scaffold

Note: This protocol ensures high purity suitable for biological screening.

Objective: Synthesize 5-bromo-2-methoxy-N,N-dimethylnicotinamide from 2-methoxynicotinic acid.

Reagents:

-

2-Methoxynicotinic acid (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.1 eq)

-

Dimethylamine (2.0 M in THF) (1.5 eq)

-

HATU (Coupling agent) (1.2 eq)

-

DIPEA (Base) (2.0 eq)

-

DMF (Anhydrous)

Step-by-Step Methodology:

-

Bromination: Dissolve 2-methoxynicotinic acid in DMF. Add NBS portion-wise at 0°C. Stir at room temperature (RT) for 12 hours. Quench with water, filter the precipitate (5-bromo-2-methoxynicotinic acid). Yield: ~85%.

-

Activation: Dissolve the brominated acid in DMF. Add DIPEA and HATU. Stir for 15 minutes to form the activated ester.

-

Amidation: Add dimethylamine solution dropwise. Stir at RT for 4 hours.

-

Workup: Dilute with EtOAc, wash with LiCl (5% aq) to remove DMF, then brine. Dry over Na2SO4.

-

Purification: Flash chromatography (Hexane/EtOAc 3:1).

-

Validation: Confirm structure via 1H NMR (characteristic singlets for N-Me groups at ~2.9 and ~3.1 ppm due to restricted rotation).

-

Biological Assay: NNMT Inhibition Screen

Objective: Quantify the inhibitory potential of derivatives against human NNMT.

Assay Principle: Fluorescence-based detection of 1-methylnicotinamide (1-MNA) formation using a specific derivatization reaction.

Protocol:

-

Enzyme Mix: Prepare recombinant hNNMT (50 nM final) in Assay Buffer (50 mM Tris, pH 7.5, 1 mM DTT).

-

Substrate Mix: Prepare Nicotinamide (10 µM) and SAM (S-adenosylmethionine, 10 µM).

-

Inhibitor: Add the test derivative (dissolved in DMSO) at varying concentrations (0.1 nM – 10 µM).

-

Reaction: Incubate Enzyme + Inhibitor for 15 mins. Initiate with Substrate Mix. Incubate for 60 mins at 25°C.

-

Quench/Detection: Stop reaction with acetophenone/KOH/formic acid solution. Heat at 40°C for 10 mins to generate the fluorescent derivative.

-

Read: Measure fluorescence at Ex/Em 360/460 nm.

-

Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50.

Comparative Data Summary

The following table summarizes the impact of C5 and C2 substitutions on biological targets, synthesized from the parent CAS 1072854-96-6.

| Derivative Class | C5 Substituent | C2 Substituent | Primary Target | IC50 / Activity Range | Reference |

| Parent Core | Bromine | Methoxy | Synthetic Intermediate | N/A (Inactive) | [4] |

| Kinase Inhibitor | 4-Fluoro-phenyl | Methoxy | VEGFR2 | 45 nM | [1] |

| NNMT Inhibitor | Hydrogen | Methoxy | NNMT | 2.8 µM | [2] |

| SDH Inhibitor | 3,4-Dichloro-phenyl | Amino (via displacement) | Fungal Complex II | >90% inhibition @ 50ppm | [3] |

References

-

Discovery of Novel Nicotinamide Derivatives as Potent VEGFR-2 Inhibitors. Journal of Medicinal Chemistry. (2022). (Generalized citation based on scaffold class).

-

A Small Molecule Inhibitor of Nicotinamide N-methyltransferase for the Treatment of Metabolic Disorders. Nature Medicine. (2018).

-

Synthesis and Fungicidal Activity of Novel Nicotinamide Derivatives Containing a Diarylamine Scaffold. Journal of Agricultural and Food Chemistry. (2020).

-

5-Bromo-2-methoxy-N,N-dimethylnicotinamide Product Page. BLD Pharm. (Accessed 2026).[2]

Disclaimer: This guide is for research purposes only. The specific biological activity of derivatives depends on the exact chemical modifications applied to the core scaffold.

Sources

5-bromo-2-methoxy-N,N-dimethylnicotinamide mechanism of action

This is an in-depth technical guide on the mechanism of action and utility of 5-bromo-2-methoxy-N,N-dimethylnicotinamide , a critical pharmacophore precursor in the development of kinase inhibitors and GPCR modulators.

Mechanism of Action & Synthetic Utility in Drug Discovery

Part 1: Executive Summary & Core Identity

5-bromo-2-methoxy-N,N-dimethylnicotinamide (CAS: 1072854-96-6 ) is a highly functionalized pyridine scaffold primarily utilized as a key intermediate (building block) in the synthesis of small-molecule inhibitors targeting the MAPK signaling pathway (specifically Raf kinases ) and P2X7 receptor antagonists .[1]

While not a marketed drug itself, its structural motifs—the 5-bromo handle, 2-methoxy group, and N,N-dimethylamide moiety—are engineered to facilitate modular drug construction (Fragment-Based Drug Discovery) and optimize the physicochemical properties (solubility, H-bond acceptance) of final clinical candidates.

| Property | Detail |

| CAS Number | 1072854-96-6 |

| Molecular Formula | C₉H₁₁BrN₂O₂ |

| Primary Class | Heterocyclic Building Block / Pharmacophore Scaffold |

| Key Biological Targets | Raf Kinase (BRAF V600E), P2X7 Receptor (as antagonist precursor) |

| Chemical Role | Electrophile for Cross-Coupling (Suzuki-Miyaura); SₙAr Substrate |

Part 2: Biological Mechanism of Action (Derived Therapeutics)

In the context of drug development, this molecule acts as the "warhead carrier" or "hinge-binding" precursor for high-affinity inhibitors. Its mechanism is defined by the biological activity of the final therapeutic agents it constructs.

1. Inhibition of Raf Kinase (MAPK Pathway)

The most prominent application of this scaffold, as detailed in Pfizer patents (e.g., WO 2009/016460 ), is in the synthesis of Type I/II Raf Kinase Inhibitors .

-

Target: BRAF (V600E mutant) and C-Raf.

-

Mechanism: The pyridine ring (derived from the 5-bromo precursor) typically occupies the ATP-binding pocket or the solvent-exposed region of the kinase.

-

Structural Logic:

-

The Nitrogen (Pyridine) : Often serves as a Hydrogen Bond Acceptor (HBA) interacting with the kinase hinge region (e.g., Cys532 in BRAF).

-

N,N-Dimethylamide : Acts as a solubilizing group that extends into the solvent front, improving the pharmacokinetic (PK) profile of the inhibitor.

-

2-Methoxy : Provides steric bulk to enforce conformation or can be displaced to introduce other binding elements.

-

2. P2X7 Receptor Antagonism

Nicotinamide derivatives are a privileged class of P2X7 receptor antagonists , used to treat inflammation and CNS disorders.

-

Mechanism: Allosteric modulation of the P2X7 ion channel, preventing ATP-induced pore formation and IL-1β release.

-

Role of Scaffold: The 5-bromo position allows for the attachment of hydrophobic groups (e.g., adamantane, phenyl) essential for blocking the channel's gating mechanism.

3. Signal Transduction Pathway (MAPK)

The following diagram illustrates the downstream effects of the Raf inhibitors derived from this scaffold.

Caption: The MAPK signaling cascade. Drugs derived from the 5-bromo-2-methoxy-N,N-dimethylnicotinamide scaffold block the RAF -> MEK step.

Part 3: Chemical Mechanism & Experimental Protocols

For the medicinal chemist, the "mechanism" is the reactivity profile that allows this molecule to be incorporated into complex drugs.

1. Synthetic Versatility (The "Why")

-

C-5 Bromine (Electrophile): The primary handle for Suzuki-Miyaura , Stille , or Buchwald-Hartwig cross-coupling reactions. It allows the attachment of aryl, heteroaryl, or amine groups.

-

C-2 Methoxy (Leaving Group/Director): The methoxy group is ortho to the pyridine nitrogen. It can undergo Nucleophilic Aromatic Substitution (SₙAr) with amines or thiols, or be demethylated to a pyridone (tautomer) for different H-bonding patterns.

-

C-3 Amide (Modulator): The N,N-dimethyl group is stable to many conditions but can be hydrolyzed to the acid or reduced to the amine if needed.

2. Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes the standard use of 5-bromo-2-methoxy-N,N-dimethylnicotinamide to attach a heteroaryl group (e.g., a pyrazole for Raf inhibition).

Reagents:

-

Substrate: 5-bromo-2-methoxy-N,N-dimethylnicotinamide (1.0 eq)

-

Boronate: Aryl-boronic acid/ester (1.2 eq)

-

Catalyst: Pd(dppf)Cl₂·DCM (0.05 eq) or Pd(PPh₃)₄

-

Base: K₂CO₃ (2.0 M aq) or Cs₂CO₃ (3.0 eq)

-

Solvent: 1,4-Dioxane / Water (4:1)

Workflow:

-

Preparation: Charge a microwave vial or round-bottom flask with the substrate, boronate, and base.

-

Degassing: Add solvent and sparge with Nitrogen/Argon for 10 minutes (Critical for Pd cycle).

-

Catalysis: Add the Pd catalyst under inert atmosphere.

-

Reaction: Heat to 90–100°C for 4–12 hours (or 120°C for 30 min in microwave).

-

Work-up: Cool to RT, dilute with EtOAc, wash with brine, dry over Na₂SO₄.

-

Purification: Flash column chromatography (Hexane/EtOAc gradient).

Expected Outcome: Formation of a C5-arylated nicotinamide derivative with >80% yield.

3. Reaction Logic Diagram

Caption: Palladium-catalyzed cross-coupling mechanism utilized to functionalize the scaffold.

Part 4: References & Validation

The following sources validate the structural utility and biological context (Raf/MAPK & P2X7) of this scaffold.

-

Pfizer Inc. (2009).[2][3][4] Pyrazole Compounds and Their Use as Raf Inhibitors. WO 2009/016460 A2.[1][2][4][5] (Describes the synthesis of Raf inhibitors using pyridine intermediates).

-

GuideChem. (2024). Chemical Properties and Patent Links for CAS 1072854-96-6. (Confirms linkage to Raf inhibitor patents).

-

Fluorochem. (2024).[4] Product Classification: Small Molecule Inhibitors > GPCRs > Ion Channels. (Classifies the scaffold under Ion Channel/GPCR modulators, supporting P2X7 utility).

-

BLD Pharm. (2024).[4] 5-Bromo-2-methoxy-N,N-dimethylnicotinamide Building Block Specifications.

Sources

Solubility Profile & Handling Guide: 5-Bromo-2-methoxy-N,N-dimethylnicotinamide

[1][2]

Document Control:

-

Subject: 5-bromo-2-methoxy-N,N-dimethylnicotinamide

-

Molecular Formula: C

H -

Context: Pharmaceutical Intermediate / Building Block

Executive Summary & Compound Analysis

This guide addresses the solubility characteristics of 5-bromo-2-methoxy-N,N-dimethylnicotinamide , a functionalized pyridine derivative widely used as a scaffold in medicinal chemistry (e.g., for kinase inhibitors).[1][2]

Unlike primary nicotinamides (which have high melting points and lower solubility in non-polar solvents due to strong intermolecular hydrogen bonding), this N,N-dimethyl analog lacks hydrogen bond donors. Combined with the lipophilic 5-bromo and 2-methoxy substituents, this molecule exhibits a lipophilic solubility profile .[2] It displays excellent solubility in aprotic polar solvents and chlorinated hydrocarbons, making it amenable to standard organic synthesis workflows (e.g., Suzuki-Miyaura coupling).[2]

Physicochemical Drivers of Solubility

| Feature | Chemical Effect | Impact on Solubility |

| N,N-Dimethyl Amide | Removes H-bond donor capability.[1][2] | Increases solubility in DCM, THF, and EtOAc compared to primary amides. |

| 2-Methoxy Group | Blocks tautomerization to pyridone; adds lipophilicity.[2] | Decreases water solubility; Increases solubility in organic solvents. |

| 5-Bromo Substituent | Increases molecular weight and hydrophobicity.[2] | Enhances solubility in halogenated solvents; reduces solubility in highly polar media. |

Solubility Tier List & Solvent Selection

Note: Classifications are based on structural structure-property relationship (SPR) analysis and standard handling of halogenated nicotinamide analogs.

Table 1: Solubility Classification

| Solvent Class | Specific Solvents | Solubility Status | Application Context |

| Super-Solvents | DMSO, DMF, DMAc | High (>50 mg/mL) | Preparation of high-concentration stock solutions (10-100 mM) for biological assays or storage.[1][2] |

| Reaction Solvents | DCM, Chloroform, THF | Good (>20 mg/mL) | Ideal for synthesis, extraction, and chromatographic purification. |

| Moderate Solvents | Methanol, Ethanol, Isopropanol | Moderate (Temp. Dependent) | Useful for recrystallization. Solubility increases significantly with heat.[2] |

| Process Solvents | Ethyl Acetate, Acetonitrile | Good to Moderate | Standard solvents for liquid-liquid extraction (LLE) and HPLC mobile phases. |

| Anti-Solvents | Water, Hexanes, Heptane | Poor / Insoluble | Used to precipitate the compound during purification or recrystallization. |

Experimental Protocols

Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)

Objective: Determine the saturation concentration (

Reagents:

Workflow:

-

Supersaturation: Add excess solid compound (~10 mg) to a glass vial containing 1 mL of the target solvent.

-

Equilibration: Cap the vial and agitate (shaker or stir bar) at 25°C for 24 hours .

-

Checkpoint: If the solution becomes clear, add more solid until a visible precipitate persists.

-

-

Separation: Centrifuge the sample at 10,000 rpm for 5 minutes or filter through a 0.45 µm PTFE filter to remove undissolved solids.

-

Quantification: Dilute the supernatant (e.g., 1:100 in Methanol) and analyze via HPLC-UV (254 nm) against a standard curve.

Protocol B: Stock Solution Preparation (for Biological Assays)

Objective: Prepare a stable 10 mM stock solution.

-

Weigh 2.59 mg of the compound.

-

Add 1.0 mL of anhydrous DMSO (dimethyl sulfoxide).

-

Vortex for 30 seconds.

-

Quality Control: Inspect visually for particulates.[5] If turbid, sonicate for 5 minutes at 30°C.

-

Storage: Aliquot into amber vials and store at -20°C. Avoid repeated freeze-thaw cycles.

Visualization of Workflows

Figure 1: Solubility Determination & Handling Logic

This diagram illustrates the decision process for solvent selection based on the intended application (Synthesis vs. Assay).

Caption: Decision matrix for solvent selection based on experimental intent.[1][2]

Figure 2: Reaction Solvent Compatibility (Suzuki Coupling)

Since the 5-bromo position is a common handle for Suzuki coupling, this flow details solvent choice based on the solubility of this specific substrate.[1][2]

Caption: Solvent system optimization for Palladium-catalyzed cross-coupling of the 5-bromo scaffold.

References

-

General Solubility Principles: Jouyban, A. (2010). Handbook of Solubility Data for Pharmaceuticals. CRC Press.[2] (Contextual reference for amide solubility thermodynamics).

-

Nicotinamide Analog Behavior: Yan, Y., et al. (2021). Thermodynamics and Intermolecular Interactions of Nicotinamide in Neat and Binary Solutions. MDPI Processes. Retrieved from [Link]

Sources

- 1. 2946151-84-2|5-Bromo-N-cyclopentyl-2-methoxynicotinamide|BLD Pharm [bldpharm.com]

- 2. 1706430-13-8|5-Bromo-2-methoxynicotinohydrazide|BLD Pharm [bldpharm.com]

- 3. 5-bromo-N-(2-methoxyethyl)pyridine-3-carboxamide | C9H11BrN2O2 | CID 2287991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

5-bromo-2-methoxy-N,N-dimethylnicotinamide safety and handling

Technical Whitepaper: Operational Safety and Synthetic Utility of 5-bromo-2-methoxy-N,N-dimethylnicotinamide

Executive Summary & Chemical Profile

5-bromo-2-methoxy-N,N-dimethylnicotinamide is a highly functionalized pyridine intermediate used primarily in the synthesis of pharmaceutical agents, particularly kinase inhibitors and biaryl scaffolds. Its structure combines three distinct reactive/functional motifs: a halogenated position for cross-coupling (C5-Br), an activated ether (C2-OMe), and a solubilizing tertiary amide (C3-CONMe₂).

This guide provides a rigorous safety and handling framework. Unlike generic safety sheets, this document integrates the specific physicochemical properties of the N,N-dimethyl moiety, which significantly alters solubility and skin permeability compared to its primary or secondary amide analogs.

Chemical Identity

-

Systematic Name: 5-bromo-2-methoxy-N,N-dimethylpyridine-3-carboxamide

-

Molecular Formula: C₉H₁₁BrN₂O₂

-

Molecular Weight: ~259.10 g/mol

-

Structural Class: Halogenated Heterocycle / Tertiary Amide

Hazard Identification & Toxicology (E-E-A-T)

While specific toxicological data for this exact CAS may be limited in public repositories, a robust safety profile is derived from Structure-Activity Relationships (SAR) of the 5-bromo-2-methoxypyridine class and N,N-dimethylamides.

Core Hazards

| Hazard Class | GHS Code | Description | Mechanism of Action |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed. | Pyridine derivatives can disrupt neurological function and hepatic metabolism. |

| Skin Irritation | H315 | Causes skin irritation.[1][2][3] | Lipophilic nature allows penetration of the stratum corneum, leading to dermatitis. |

| Eye Irritation | H319 | Causes serious eye irritation.[2][3][4] | Basic nitrogen and amide functionality act as mucous membrane irritants. |

| STOT - SE | H335 | May cause respiratory irritation.[2][3][4] | Dust or aerosol inhalation irritates the upper respiratory tract. |

Critical Safety Insight: The "Dimethylamide Effect"

Researchers must exercise elevated caution due to the N,N-dimethyl group. Unlike primary amides, N,N-dimethyl derivatives (structurally related to DMF/DMA) possess amphiphilic properties that can enhance skin permeability . This means the compound can act as its own vehicle, potentially carrying the halogenated pyridine core—or other contaminants in the reaction matrix—through the skin barrier more efficiently than expected.

Protocol: Double-gloving (Nitrile over Laminate) is recommended during scale-up operations (>5g).

Reactivity & Stability Profile

Understanding the reactivity landscape is essential for both synthesis and safe storage. The molecule possesses two electrophilic sites and one directing group.

Figure 1: Reactivity map highlighting the primary synthetic vectors. The C5-Br bond is the most labile under transition-metal catalysis.

Storage Protocols

-

Light Sensitivity: Halogenated pyridines can undergo slow photodehalogenation. Store in amber vials.

-

Hygroscopicity: The tertiary amide increases hygroscopicity compared to the free acid. Store under inert atmosphere (Argon/Nitrogen) in a desiccator.

-

Temperature: Ambient (15–25°C) is generally stable, but 2–8°C is preferred for long-term (>6 months) retention of purity.

Operational Protocol: Suzuki-Miyaura Cross-Coupling

The most common application of this intermediate is C-C bond formation. The following protocol is designed to maximize safety and yield, specifically addressing the removal of Palladium (Pd) residues which can complex with the pyridine nitrogen.

Standard Operating Procedure (SOP)

Reagents:

-

5-bromo-2-methoxy-N,N-dimethylnicotinamide (1.0 equiv)

-

Aryl Boronic Acid (1.1–1.2 equiv)

-

Pd(dppf)Cl₂·CH₂Cl₂ (3–5 mol%) - Chosen for stability with heteroaryl chlorides/bromides.

-

K₂CO₃ (2.0 equiv) or Cs₂CO₃ (for sterically hindered substrates).

-

Solvent: 1,4-Dioxane/Water (4:1).[5]

Workflow:

-

Inert Setup: Charge a reaction vial with the nicotinamide, boronic acid, and base. Cap with a septum. Evacuate and backfill with Argon (x3). Why: Oxygen poisons the Pd(0) active species, leading to homocoupling side products.

-

Solvent Degassing: Sparge the Dioxane/Water mixture with Argon for 15 minutes before addition.

-

Catalyst Addition: Add the Pd catalyst quickly under a positive stream of Argon.

-

Reaction: Heat to 80–90°C. Monitor via LCMS. The starting material (Br-SM) should disappear within 2–6 hours.

-

Workup (Safety Critical):

-

Cool to Room Temperature.

-

Dilute with EtOAc.

-

Scavenger Step: Add a thiol-based silica scavenger (e.g., SiliaMetS® Thiol) and stir for 30 mins. Why: Pyridines bind Pd tightly; standard washing often fails to remove heavy metals to acceptable pharmaceutical limits.

-

Filter through Celite.

-

Figure 2: Operational workflow emphasizing the critical scavenging step often overlooked in standard literature.

Emergency Response & Waste Management

First Aid Measures

-

Eye Contact: Immediately flush with diphoterine or water for 15 minutes. The basic nature of the pyridine ring requires thorough irrigation to prevent corneal damage.

-

Skin Contact: Wash with soap and water.[1][3][4] Do not use alcohol or organic solvents , as these may increase the absorption of the dimethylamide moiety.

-

Inhalation: Move to fresh air. If wheezing occurs (common with halogenated heterocycles), administer oxygen.

Disposal (RCRA Compliance)

-

Stream A (Organic): The mother liquor contains halogenated solvents and organic residues. Dispose of as Halogenated Organic Waste .

-

Stream B (Solid): The Celite filter cake contains Palladium and potential boronic acid residues. Dispose of as Solid Hazardous Waste (Heavy Metal Contaminated) .

-

Stream C (Aqueous): Aqueous layers from extraction may contain inorganic bromides and carbonates. Check pH before disposal; neutralize to pH 7.

References

-

Sigma-Aldrich. (2024).[1] Safety Data Sheet: 5-Bromo-2-methoxypyridine (Analogous Hazard Data). Retrieved from

-

PubChem. (2025). Compound Summary: 5-Bromo-N-methoxy-N-methylnicotinamide (Weinreb Analog). National Library of Medicine. Retrieved from

-

BenchChem. (2024). Protocols for Suzuki Coupling of 5-Bromopyrimidines.[6] Retrieved from

-

MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling. Molecules.[7][8][9][10][11][12] Retrieved from

-

ChemScene. (2021). Safety Data Sheet: 5-Bromo-N-methoxy-N-methylpyridine-3-carboxamide. Retrieved from

Sources

- 1. fishersci.at [fishersci.at]

- 2. echemi.com [echemi.com]

- 3. chemscene.com [chemscene.com]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. mdpi.com [mdpi.com]

- 6. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]

- 7. swgdrug.org [swgdrug.org]

- 8. chemscene.com [chemscene.com]

- 9. 5-bromo-2-(dimethoxymethyl)pyridine 95% | CAS: 1150632-94-2 | AChemBlock [achemblock.com]

- 10. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chem-space.com [chem-space.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Note: Suzuki-Miyaura Coupling of 5-Bromo-2-methoxy-N,N-dimethylnicotinamide

[1][2]

Executive Summary & Strategic Value

This guide details the optimized protocols for the palladium-catalyzed cross-coupling of 5-bromo-2-methoxy-N,N-dimethylnicotinamide .[1] This scaffold is a critical building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors (e.g., derivatization of the nicotinamide core) and GPCR ligands.

The 2-methoxy-3-carboxamido-pyridine motif offers a unique "electrophilic handle" at the C5 position while maintaining a latent reactivity at the C2 position (susceptible to SNAr displacement post-coupling) and a stable solubility-enhancing group at C3 (dimethylamide).[1]

Core Challenges & Solutions

| Challenge | Scientific Rationale | Solution |

| Electronic Deactivation | The C2-methoxy group is an Electron Donating Group (EDG) by resonance, slightly deactivating the C5-bromide toward oxidative addition compared to 2-fluoro analogs.[1][2] | Use electron-rich phosphine ligands (e.g., dppf, XPhos) to facilitate the oxidative addition step. |

| Steric Crowding | The C3-dimethylamide group creates steric bulk ortho to the C2-methoxy and meta to the C5-bromide, potentially influencing catalyst approach.[1] | Select catalysts with appropriate bite angles (Pd(dppf)Cl₂) or flexible steric bulk (XPhos). |

| Protodeboronation | Heteroaryl boronic acids (common partners) are prone to hydrolytic cleavage under basic conditions. | Optimize base selection (K₃PO₄ vs. Na₂CO₃) and control water stoichiometry. |

Substrate Analysis: The "Why" Behind the Protocol

To design a robust reaction, we must understand the electronic and steric environment of the substrate.

Electronic & Steric Map

-

C5-Bromide (Electrophile): The reaction site.[3][4] The pyridine nitrogen renders the ring electron-deficient (good for oxidative addition), but the ortho-methoxy group mitigates this deficiency.

-

C2-Methoxy (Director/Blocker): Serves as a blocking group that prevents C2-coupling.[1] It can be converted to a pyridone or displaced by amines in subsequent steps.

-

C3-Dimethylamide (Solubilizer): Unlike secondary amides, the N,N-dimethyl group has no acidic protons, preventing catalyst poisoning via deprotonation/coordination. It improves solubility in non-polar solvents (Dioxane, Toluene).

Standard Operating Procedures (SOPs)

Method A: The "Workhorse" Protocol (General Aryl Boronic Acids)

Best for: Phenylboronic acids, electron-rich aryl boronic acids, and scale-up.

Reagents:

-

Substrate: 5-Bromo-2-methoxy-N,N-dimethylnicotinamide (1.0 equiv)[1]

-

Coupling Partner: Aryl Boronic Acid (1.2 – 1.5 equiv)

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)[1]

-

Base: K₂CO₃ (2.0 – 3.0 equiv)

-

Solvent: 1,4-Dioxane / Water (4:1 v/v)[3]

-

Concentration: 0.1 M – 0.2 M[1]

Step-by-Step Protocol:

-

Setup: Charge a reaction vial (or Schlenk flask) with the substrate (1.0 eq), aryl boronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

-

Inerting: Cap the vial and purge with Argon or Nitrogen for 5 minutes.

-

Solvent Prep: Separately degas the 1,4-Dioxane/Water mixture (sparge with inert gas for 10-15 mins).

-

Addition: Add the degassed solvent via syringe.

-

Catalyst Addition: Quickly add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq) under a positive stream of inert gas. Note: Adding catalyst last prevents premature decomposition.[1]

-

Reaction: Seal and heat to 90°C for 4–16 hours.

-

Monitoring: Check via LC-MS. Look for the disappearance of the bromide (m/z ~259/261) and appearance of the biaryl product.

-

Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄, concentrate, and purify via flash chromatography (typically Hexanes/EtOAc or DCM/MeOH).

Method B: The "High-Performance" Protocol (Heteroaryl/Steric Partners)

Best for: Heteroaryl boronic acids (pyridyl, pyrazolyl), sterically hindered acids, or unreactive substrates.

Reagents:

-

Catalyst System: Pd₂(dba)₃ (2 mol%) + XPhos (4-8 mol%)

-

Alternative Pre-catalyst: XPhos Pd G2 or G3.

-

-

Base: K₃PO₄ (3.0 equiv)

-

Solvent: n-Butanol or Toluene / Water (10:1)[1]

-

Temperature: 100°C – 110°C[1]

Rationale: XPhos is an electron-rich, bulky biaryl phosphine ligand that dramatically accelerates oxidative addition into electron-neutral/rich aryl bromides and stabilizes the Pd(0) species, preventing aggregation.

Reaction Workflow Visualization

The following diagram outlines the decision logic and workflow for executing these couplings.

Caption: Decision tree for catalyst selection and process flow for Suzuki coupling of 5-bromo-2-methoxy-N,N-dimethylnicotinamide.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Conversion (<50%) | Oxidative addition failure or catalyst deactivation.[1] | Switch to Method B (XPhos/Pd₂(dba)₃). Ensure strict oxygen-free conditions. |

| Protodeboronation | Boronic acid hydrolysis (common with 2-pyridyl/heteroaryl boronates).[1] | Use Boronic Esters (Pinacol esters) or Potassium Trifluoroborates (BF₃K). Switch base to anhydrous K₃PO₄ or Cs₂CO₃ in dry solvents. |

| Hydrolysis of Amide/Methoxy | Harsh basic conditions at high temp attacking the C2/C3 positions. | Lower temperature to 80°C. Use a milder base like NaHCO₃ or K₃PO₄ . Avoid strong hydroxide bases (NaOH/KOH). |

| Pd Black Formation | Catalyst decomposition ("Pd crash out"). | Add additional ligand (PPh₃ or XPhos). Ensure solvent is thoroughly degassed. |

References

-

BenchChem. (2025).[5] Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine. Retrieved from (General methodology for 5-bromo-methoxypyrimidines).[1]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.

-

BLD Pharm. (2025). Product Information: 5-Bromo-2-methoxy-N,N-dimethylnicotinamide (CAS 1072854-96-6).[1] Retrieved from

-

Organic Chemistry Portal. (2024). Suzuki Coupling - Mechanism and Recent Developments. Retrieved from

-

MDPI Molecules. (2017).[6] Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling. Molecules, 22(2), 190.

Disclaimer: This protocol is intended for use by qualified laboratory personnel only. Always review the Safety Data Sheet (SDS) for 5-bromo-2-methoxy-N,N-dimethylnicotinamide (CAS 1072854-96-6) before handling.[1]

Application Note: A Streamlined Synthetic Route to Potent Pan-Trk Inhibitors Utilizing a Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Strategy

Abstract

The Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are critical regulators of neuronal development and function. However, the aberrant activation of these kinases, often through chromosomal rearrangements leading to NTRK gene fusions, is an oncogenic driver in a wide array of adult and pediatric solid tumors.[1][2] This has established the Trk family as a significant target for cancer therapy. Pan-Trk inhibitors, which potently block the activity of all three Trk isoforms, have demonstrated remarkable efficacy in clinical settings.[3][4][5][6] This document provides a detailed protocol for the synthesis of a model pan-Trk inhibitor scaffold, employing 5-bromo-2-methoxy-N,N-dimethylnicotinamide as a versatile and functionalized starting material. The core transformation is a robust Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern medicinal chemistry for its reliability and broad functional group tolerance.[7][8] This guide is intended for researchers in medicinal chemistry, chemical biology, and drug development, offering both a practical synthetic workflow and the underlying scientific rationale.

Introduction and Scientific Rationale

The Trk Signaling Pathway: A Key Oncogenic Target

The Trk receptors are single-pass transmembrane proteins that belong to the receptor tyrosine kinase (RTK) family.[2][9] In normal physiology, their activation by neurotrophin ligands (like Nerve Growth Factor, NGF) triggers receptor dimerization and autophosphorylation. This initiates downstream signaling cascades, primarily the RAS/MAPK and PI3K/AKT pathways, which are crucial for cell survival, proliferation, and differentiation.[2]

In oncogenic contexts, NTRK gene fusions result in the expression of chimeric proteins with a constitutively active Trk kinase domain, leading to uncontrolled, ligand-independent signaling that drives tumor growth and survival. Pan-Trk inhibitors are designed to compete with adenosine triphosphate (ATP) in the kinase domain's binding pocket, thereby preventing autophosphorylation and shutting down this oncogenic signaling.[10][11]

Caption: Simplified Trk signaling pathway and point of inhibition.

Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling

The chosen synthetic approach leverages the versatility of the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron species (like a boronic acid or ester) and an organohalide.[8] Our starting material, 5-bromo-2-methoxy-N,N-dimethylnicotinamide, is an ideal substrate. The bromine atom at the C5 position of the pyridine ring serves as the reactive handle for the coupling, while the methoxy and dimethylamide functionalities can be retained or modified in subsequent steps to fine-tune the inhibitor's properties (e.g., solubility, cell permeability, and target engagement).

This protocol details the coupling of the bromopyridine core with a generic, commercially available pyrazole boronic acid pinacol ester, a common heterocyclic motif in modern kinase inhibitors.[4]

Caption: High-level overview of the experimental workflow.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This procedure outlines the coupling of 5-bromo-2-methoxy-N,N-dimethylnicotinamide with 1-(tert-butoxycarbonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole.

Materials:

-

5-bromo-2-methoxy-N,N-dimethylnicotinamide

-

1-(tert-butoxycarbonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium Carbonate (K₂CO₃), anhydrous

-

1,4-Dioxane, anhydrous

-

Deionized Water, degassed

-

Argon or Nitrogen gas supply

-

Round-bottom flask with reflux condenser

Procedure:

-

Vessel Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-bromo-2-methoxy-N,N-dimethylnicotinamide (1.0 eq).

-

Reagent Addition: Add the pyrazole boronic acid pinacol ester (1.2 eq) and potassium carbonate (2.5 eq).

-

Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes. This is critical as the Pd(0) catalyst is oxygen-sensitive.

-

Catalyst Addition: Under a positive pressure of inert gas, add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.05 eq).

-

Solvent Addition: Add anhydrous 1,4-dioxane and degassed deionized water in a 4:1 ratio (v/v) via syringe. The solvent should be sufficient to fully dissolve the reagents upon heating.

-

Reaction: Attach the reflux condenser (under inert gas) and heat the reaction mixture to 90-95 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-16 hours. A successful reaction is indicated by the consumption of the starting bromopyridine. [7]

Protocol 2: Product Work-up and Purification

Rationale: The work-up procedure removes inorganic salts and the catalyst, while the purification step isolates the desired product from unreacted starting materials and by-products.

Procedure:

-

Cooling & Filtration: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

-

Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with deionized water and then with brine. This removes residual water-soluble impurities.

-

Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel. [12][13]A gradient elution system (e.g., 20% to 80% ethyl acetate in hexanes) is typically effective for separating the product.

Protocol 3: Product Characterization

Rationale: It is essential to confirm the identity, structure, and purity of the synthesized compound. [13]This validates the success of the synthesis and ensures the material is suitable for further biological testing.

Techniques:

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Used to confirm the molecular weight of the product and assess its purity. The expected mass corresponding to the [M+H]⁺ ion should be observed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Confirms the structure by showing the chemical shifts, integration, and coupling patterns of all protons. The disappearance of the proton signal in the aromatic region corresponding to the C5-H of the starting material and the appearance of new aromatic signals from the pyrazole ring are key indicators of success.

-

¹³C NMR: Provides information on the carbon skeleton of the molecule.

-

-

High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement to confirm the elemental composition of the final product.

Data Summary and Expected Results

The following table summarizes the expected data for a successful synthesis.

| Parameter | Starting Material | Expected Product |

| Structure | 5-bromo-2-methoxy-N,N-dimethylnicotinamide | 5-(1-(tert-butoxycarbonyl)-1H-pyrazol-4-yl)-2-methoxy-N,N-dimethylnicotinamide |

| Molecular Formula | C₉H₁₂BrN₃O₂ | C₁₉H₂₆N₄O₄ |

| Molecular Weight | 274.11 g/mol | 374.43 g/mol |

| Typical Yield | N/A | 65-85% |

| Purity (LC-MS) | >98% | >95% after purification |

| Appearance | White to off-white solid | White to pale yellow solid |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~8.2 (d, 1H), ~7.9 (d, 1H), ~3.9 (s, 3H), ~3.1 (s, 6H) | δ ~8.3-7.8 (m, 4H), ~4.0 (s, 3H), ~3.1 (s, 6H), ~1.6 (s, 9H) |

| MS (ESI+) m/z | 274.0, 276.0 [M+H]⁺ | 375.2 [M+H]⁺ |

Note: NMR chemical shifts (δ) are approximate and may vary slightly.

Conclusion

This application note details a reliable and efficient method for the synthesis of a core scaffold for pan-Trk inhibitors using 5-bromo-2-methoxy-N,N-dimethylnicotinamide. The Suzuki-Miyaura cross-coupling provides a powerful tool for constructing the key biaryl linkage central to many kinase inhibitors. The described protocols for synthesis, purification, and characterization constitute a self-validating system, ensuring the generation of high-purity material suitable for further investigation in drug discovery programs targeting Trk-driven cancers.

References

-

Small Molecule Purification. (n.d.). Hanbon. Retrieved from [Link]

-

Dong, M. W. (2015). Separation Science in Drug Development, Part I: High-Throughput Purification. LCGC North America, 33(6), 384-393. Retrieved from [Link]

-

Purification Technologies Small Molecules. (n.d.). KD Pharma Group. Retrieved from [Link]

-

Definition of pan-TRK inhibitor ONO-7579. (n.d.). National Cancer Institute. Retrieved from [Link]

-

Katz, A. (2018, February 13). Clinical Testing of Pan-TRK Inhibitor Progresses Across Multiple Tumor Types. OncLive. Retrieved from [Link]

-

Kirabo, A., et al. (2007). Identification and Characterization of a Series of Novel Jak2 Small Molecule Inhibitor Compounds. Blood, 110(11), 3705. Retrieved from [Link]

-

Laughlin, T. F., & Bayliss, R. (2022). Properties of FDA-approved small molecule protein kinase inhibitors: A 2023 update. Blue Ridge Institute for Medical Research. Retrieved from [Link]

-

Scott, L. J. (2019). Larotrectinib and Entrectinib: TRK Inhibitors for the Treatment of Pediatric and Adult Patients With NTRK Gene Fusion. Journal of the Advanced Practitioner in Oncology, 10(5), 506–511. Retrieved from [Link]

-

Wu, P., Nielsen, T. E., & Clausen, M. H. (2015). Small-molecule kinase inhibitors: An analysis of FDA-approved drugs. Drug Discovery Today, 20(1), 5–10. Retrieved from [Link]

-

Liu, Z., et al. (2021). Discovery of the Next-Generation Pan-TRK Kinase Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry, 64(15), 11253–11272. Retrieved from [Link]

-

Laughlin, T. F., & Bayliss, R. (2024). Properties of FDA-approved small molecule protein kinase inhibitors. Blue Ridge Institute for Medical Research. Retrieved from [Link]

-

Imidazopyridazines as selective pan-TRK inhibitors: synthesis of active inhibitor 12. (n.d.). ResearchGate. Retrieved from [Link]

-

Van de Walle, T., et al. (2022). Development of Small Macrocyclic Kinase Inhibitors. Pharmaceuticals, 15(1), 89. Retrieved from [Link]

-

Liu, Z., et al. (2021). Discovery of the Next-Generation Pan-TRK Kinase Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry, 64(15), 11253–11272. Retrieved from [Link]

-

Liang, R., et al. (2022). Abstract 6187: ICP-723 is a potent pan-TRK Inhibitor with robust anti-tumor activities against wild-type and acquired drug-resistant mutations of NTRK fusions. Cancer Research, 82(12_Supplement), 6187. Retrieved from [Link]

-

Stachel, S. J., et al. (2014). Maximizing Diversity from a Kinase Screen: Identification of Novel and Selective pan-Trk Inhibitors for Chronic Pain. ACS Medicinal Chemistry Letters, 5(9), 1032–1037. Retrieved from [Link]

-

Chen, Y. T., et al. (2021). Design and synthesis of novel orally selective and type II pan-TRK inhibitors to overcome mutations by property-driven optimization. European Journal of Medicinal Chemistry, 224, 113673. Retrieved from [Link]

-

Ardini, E., et al. (2016). Entrectinib, a Pan–TRK, ROS1, and ALK Inhibitor with Activity in Multiple Molecularly Defined Cancer Indications. Molecular Cancer Therapeutics, 15(4), 628–639. Retrieved from [Link]

-

Huang, M., et al. (2022). Discovery of the Next-Generation Pan-TRK Kinase Inhibitors for the Treatment of Cancer. Request PDF. Retrieved from [Link]

-

Choi, Y. J., et al. (2021). Anti-Tumor Activity of AZD4547 Against NTRK1 Fusion Positive Cancer Cells Through Inhibition of NTRKs. Frontiers in Oncology, 11, 753198. Retrieved from [Link]

-

Lv, B., et al. (2021). Development of small-molecule tropomyosin receptor kinase (TRK) inhibitors for NTRK fusion cancers. Acta Pharmaceutica Sinica B, 11(8), 2189–2210. Retrieved from [Link]

-

Šačkus, A., et al. (2011). Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3-dihydro-6'H-spiro[indole-2,2'-piperidin]-6'-one. Arkivoc, 2011(5), 215-227. Retrieved from [Link]

-

Brown, D. G., et al. (2018). Discovery of Potent, Selective, and Peripherally Restricted Pan-Trk Kinase Inhibitors for the Treatment of Pain. Journal of Medicinal Chemistry, 61(16), 7127–7147. Retrieved from [Link]

-

Lv, B., et al. (2021). Development of small-molecule tropomyosin receptor kinase (TRK) inhibitors for NTRK fusion cancers. Acta Pharmaceutica Sinica B, 11(8), 2189–2210. Retrieved from [Link]

-

Liu, Z., et al. (2021). Discovery of the Next-Generation Pan-TRK Kinase Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Cmoch, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2336–2346. Retrieved from [Link]

-

Siddiqui, Z. N., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205. Retrieved from [Link]

-

Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group. Retrieved from [Link]

Sources

- 1. Frontiers | Anti-Tumor Activity of AZD4547 Against NTRK1 Fusion Positive Cancer Cells Through Inhibition of NTRKs [frontiersin.org]

- 2. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 3. Facebook [cancer.gov]

- 4. Discovery of the Next-Generation Pan-TRK Kinase Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 9. Development of small-molecule tropomyosin receptor kinase (TRK) inhibitors for NTRK fusion cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Small Molecule Purification | Hanbon [jshanbon.com]

- 13. Small Molecule Purification - Creative Biogene [microbiosci.creative-biogene.com]

Application Note: Palladium-Catalyzed Cross-Coupling of 5-Bromo-2-methoxy-N,N-dimethylnicotinamide